molecular formula C13H14FeO2-6 B14713352 2-Cyclopenta-2,4-dien-1-ylpropanoic acid;cyclopentane;iron

2-Cyclopenta-2,4-dien-1-ylpropanoic acid;cyclopentane;iron

Cat. No.: B14713352
M. Wt: 258.09 g/mol
InChI Key: XDUXKKNJCIPALW-UHFFFAOYSA-N
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Description

3-Ferrocenylpropionic acid, also known as (2-carboxyethyl)ferrocene, is an organometallic compound composed of two metallocene rings (ferrocene) connected by a carbon chain. Its chemical formula is C13H12FeO2, and it appears as reddish-brown crystals. This compound is known for its thermal and chemical stability, making it a valuable material in various applications .

Preparation Methods

3-Ferrocenylpropionic acid can be synthesized through several methods:

    Synthetic Routes: One common method involves the reaction of lithium metallocene with ferrous chloride in a solvent such as toluene or ether.

    Industrial Production Methods: Industrially, the compound can be produced using similar synthetic routes but optimized for large-scale production. This involves careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Ferrocenylpropionic acid undergoes various chemical reactions:

    Oxidation: It can be oxidized using common oxidizing agents, leading to the formation of different oxidation states of the ferrocene moiety.

    Reduction: Reduction reactions can be performed using reducing agents, altering the oxidation state of the iron center.

    Substitution: The compound can undergo substitution reactions, where functional groups on the ferrocene rings are replaced with other groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

    Major Products: The major products depend on the type of reaction but can include various substituted ferrocenes and oxidized or reduced forms of the original compound.

Mechanism of Action

The mechanism of action of 3-ferrocenylpropionic acid involves its redox properties. The ferrocene moiety can undergo reversible oxidation and reduction, making it a valuable component in redox reactions. This property allows it to interact with various molecular targets and pathways, particularly those involving electron transfer processes .

Properties

Molecular Formula

C13H14FeO2-6

Molecular Weight

258.09 g/mol

IUPAC Name

2-cyclopenta-2,4-dien-1-ylpropanoic acid;cyclopentane;iron

InChI

InChI=1S/C8H9O2.C5H5.Fe/c1-6(8(9)10)7-4-2-3-5-7;1-2-4-5-3-1;/h2-6H,1H3,(H,9,10);1-5H;/q-1;-5;

InChI Key

XDUXKKNJCIPALW-UHFFFAOYSA-N

Canonical SMILES

CC([C-]1C=CC=C1)C(=O)O.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe]

Origin of Product

United States

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